

"2-Methoxy-2-methylpropan-1-ol" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Methoxy-2-methylpropan-1-ol

Cat. No.: B1600349

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An In-depth Technical Guide to the Spectroscopic Data of **2-Methoxy-2-methylpropan-1-ol**

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-2-methylpropan-1-ol**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of analytical workflows and molecular fragmentation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Methoxy-2-methylpropan-1-ol**.

¹H NMR Spectroscopy Data

While a publicly available high-resolution spectrum with full peak assignments and coupling constants was not found in the initial search, a typical proton NMR spectrum for this compound would be predicted as follows. The data is presented in a structured format for clarity.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.30	s	3H	O-CH ₃
~3.45	s	2H	-CH ₂ -OH
~1.15	s	6H	-C(CH ₃) ₂
~2.50	br s	1H	-OH

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Based on its structure, the following chemical shifts are expected.

Chemical Shift (δ) ppm	Carbon Type	Assignment
~75	Quaternary	C(CH ₃) ₂
~70	Primary	CH ₂ OH
~50	Primary	OCH ₃
~25	Primary	-C(CH ₃) ₂

Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the functional groups present in **2-Methoxy-2-methylpropan-1-ol**. Key absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
2970-2820	Strong	C-H stretch (alkane)
1470-1450	Medium	C-H bend
1150-1085	Strong	C-O stretch (ether)
1050-1000	Strong	C-O stretch (primary alcohol)

Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The gas chromatography-mass spectrometry (GC-MS) data for **2-methoxy-2-methylpropan-1-ol** is available.^[1]

m/z	Relative Intensity (%)	Putative Fragment
104	< 5	[M] ⁺ (Molecular Ion)
89	~20	[M - CH ₃] ⁺
73	100	[M - OCH ₃] ⁺ or [C ₄ H ₉ O] ⁺
59	~80	[C ₃ H ₇ O] ⁺
43	~60	[C ₃ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of **2-Methoxy-2-methylpropan-1-ol**.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of **2-Methoxy-2-methylpropan-1-ol** is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, is used for data acquisition.
- **¹H NMR Acquisition:** The proton spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- **^{13}C NMR Acquisition:** The carbon spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of around 220 ppm is used. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For the ^1H NMR spectrum, the peaks are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **2-Methoxy-2-methylpropan-1-ol**.

Methodology:

- **Sample Preparation:** For a liquid sample like **2-Methoxy-2-methylpropan-1-ol**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.^[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.^[2]^[3]
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Background Spectrum:** A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded to subtract any atmospheric (CO_2 , H_2O) or instrumental interferences.
- **Sample Spectrum:** The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

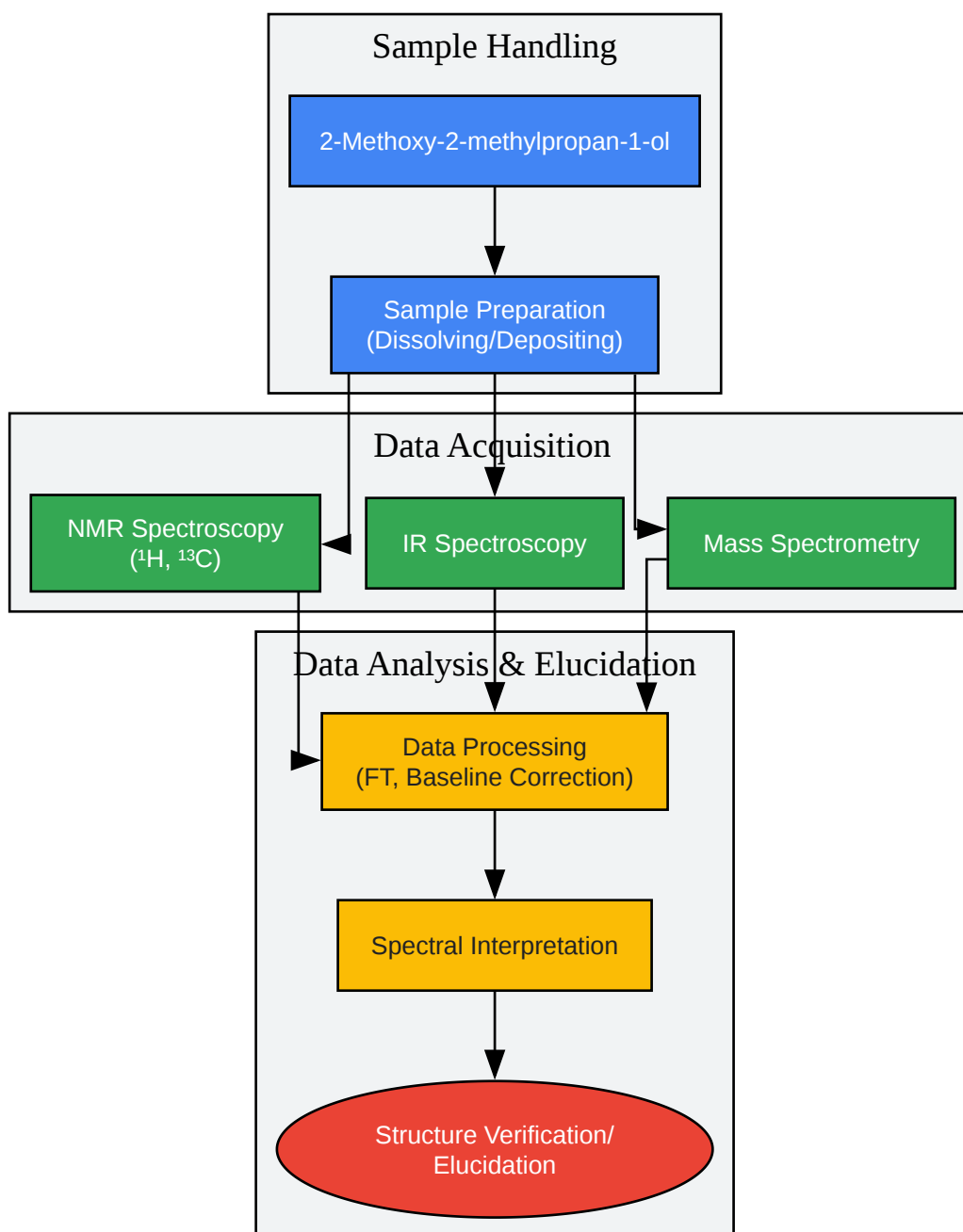
Objective: To determine the molecular weight and fragmentation pattern of **2-Methoxy-2-methylpropan-1-ol**.

Methodology:

- **Sample Introduction:** For a volatile liquid, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.
- **Ionization Method:** Electron Ionization (EI) is a common method for this type of molecule.^[4]^[5] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[5]^[6]
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or other detector records the abundance of each ion.
- **Data Processing:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to gain structural information.

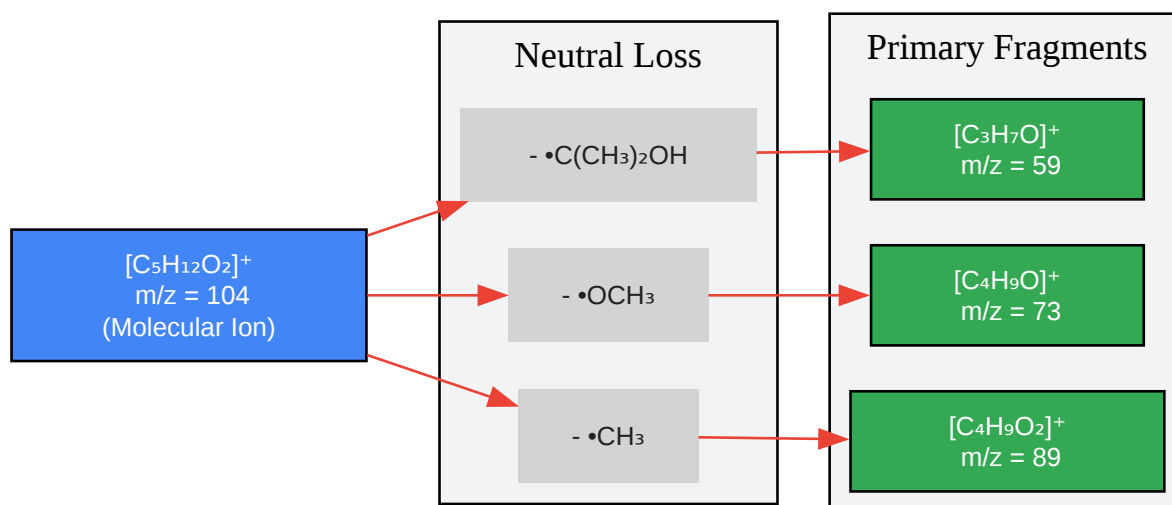
Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of **2-Methoxy-2-methylpropan-1-ol**.



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A logical workflow for spectroscopic analysis.



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Predicted fragmentation of **2-Methoxy-2-methylpropan-1-ol** in MS.

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